

# CAS number 356-24-1 properties and uses

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## Compound of Interest

Compound Name: *Methyl heptafluorobutyrate*

Cat. No.: *B1199088*

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An In-depth Technical Guide to CAS Number 356-24-1: **Methyl Heptafluorobutyrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Methyl Heptafluorobutyrate** (CAS 356-24-1). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

## Chemical and Physical Properties

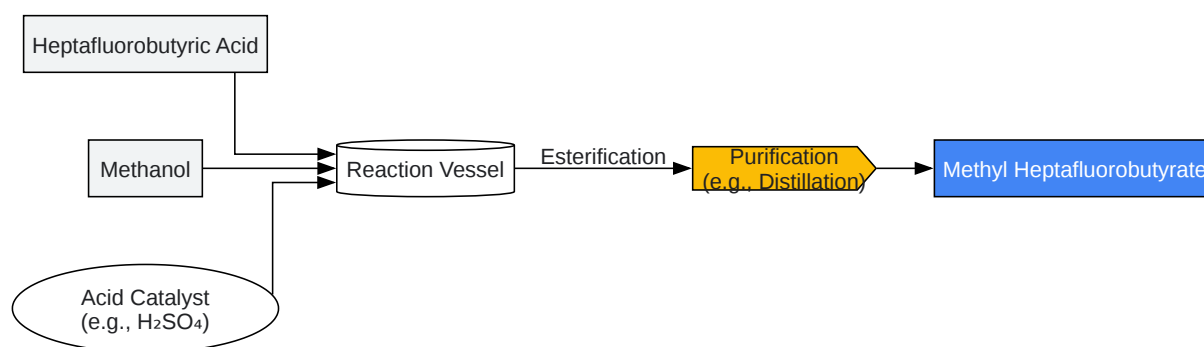
**Methyl heptafluorobutyrate** is a fluorinated ester characterized by its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds.<sup>[1]</sup> It is a colorless liquid at room temperature with a variety of applications in analytical and synthetic chemistry.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **Methyl Heptafluorobutyrate**

Property	Value	Source
CAS Number	356-24-1	[1][2][3][4]
Molecular Formula	C5H3F7O2	[1][2][4][5]
Molecular Weight	228.06 g/mol	[3][4][5]
Appearance	Clear colorless liquid	[3]
Melting Point	-86 °C	[1][3]
Boiling Point	80-81 °C	[1][3][4]
Density	1.472 g/mL at 25 °C	[1][3][4]
Refractive Index (n <sub>20/D</sub> )	1.293	[1][3][4]
Flash Point	>230 °F	[1][3]
Water Solubility	Slightly soluble	[3]
Vapor Density	>1 (vs air)	[3]
InChI	InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3	[2][3][5]
SMILES	COC(=O)C(F)(F)C(F)(F)C(F)(F)F	[2][3][5]

## Synthesis

The primary method for synthesizing **methyl heptafluorobutyrate** is through the esterification of heptafluorobutyric acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]



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**Figure 1:** General workflow for the synthesis of **Methyl Heptafluorobutyrate**.

## Applications and Experimental Protocols

**Methyl heptafluorobutyrate** has several key applications in scientific research and development, primarily due to its unique chemical properties.

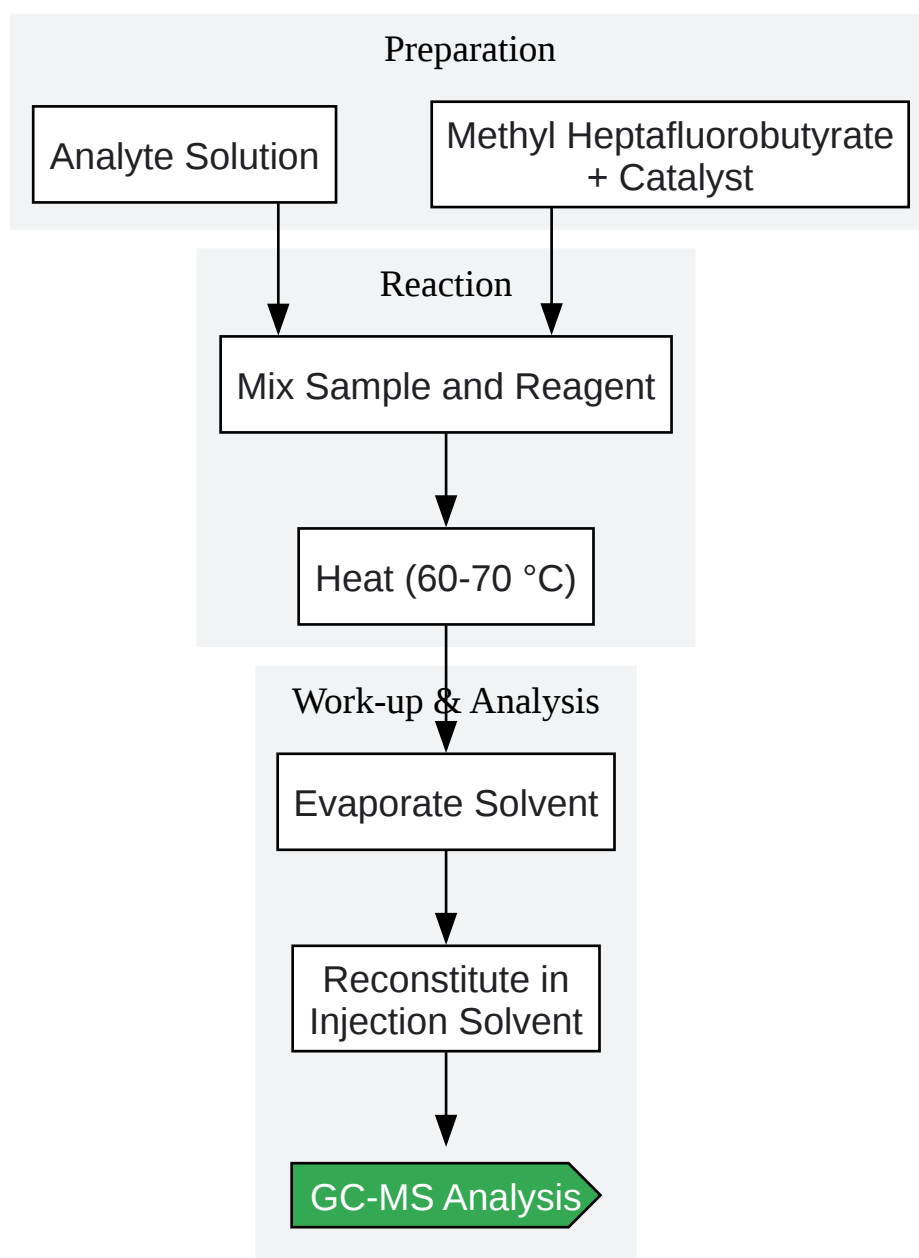
### Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

**Methyl heptafluorobutyrate** is utilized as a derivatization agent to enhance the detection of polar compounds in GC-MS analysis.<sup>[1]</sup> The derivatization process increases the volatility and thermal stability of analytes, leading to improved chromatographic separation and more sensitive detection.<sup>[1]</sup>

Experimental Protocol: Derivatization of a Hypothetical Analyte (e.g., a primary amine)

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of a suitable organic solvent (e.g., acetonitrile).
- **Reagent Preparation:** Prepare a 1:1 (v/v) solution of **methyl heptafluorobutyrate** and a catalyst (e.g., pyridine) in a sealed vial.

- Derivatization Reaction:
  - Add 100  $\mu$ L of the sample solution to a clean, dry reaction vial.
  - Add 50  $\mu$ L of the **methyl heptafluorobutyrate**/catalyst solution to the reaction vial.
  - Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.
- Sample Work-up:
  - After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).
- GC-MS Analysis: Inject an appropriate volume of the reconstituted sample into the GC-MS system.



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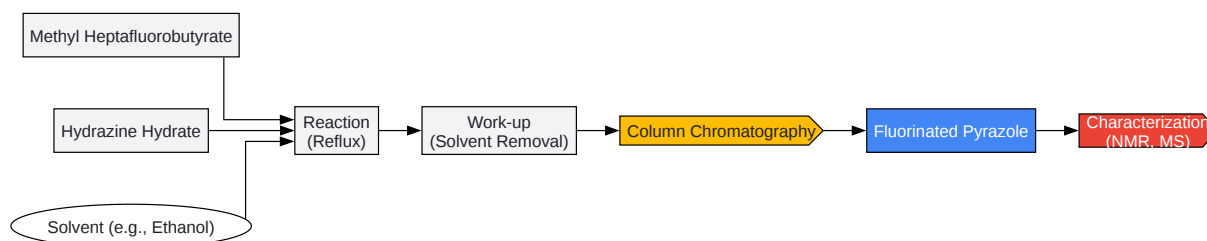
**Figure 2:** Experimental workflow for analyte derivatization using **Methyl Heptafluorobutyrate**.

## Synthesis of Fluorinated Heterocycles

The presence of the heptafluorobutyryl group makes this compound a valuable precursor in the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The fluorine atoms can modulate the pharmacokinetic properties of the resulting molecules.

## Experimental Protocol: Hypothetical Synthesis of a Fluorinated Pyrazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **methyl heptafluorobutyrate** (1 equivalent) in a suitable solvent such as ethanol.
- **Addition of Reagents:** Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
  - Once the reaction is complete, cool the mixture to room temperature.
  - Remove the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- **Characterization:** Characterize the purified fluorinated pyrazole using spectroscopic methods such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) and mass spectrometry.



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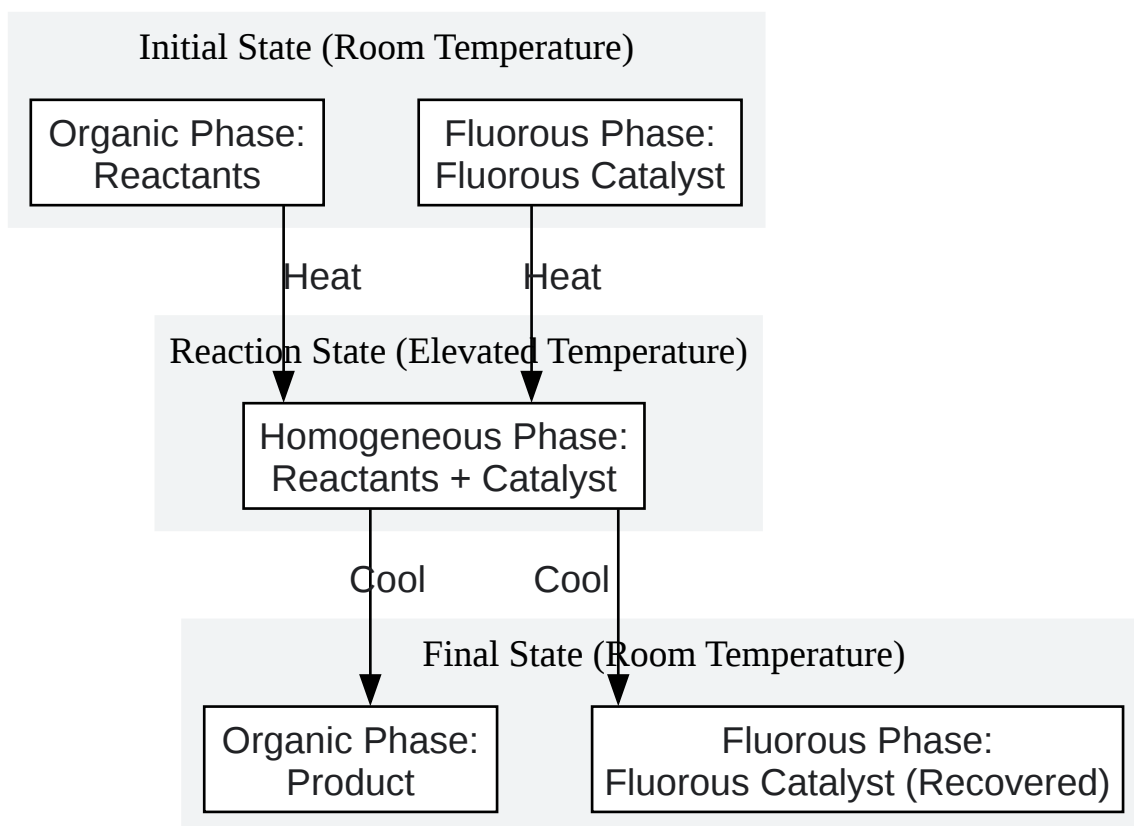
**Figure 3:** Workflow for the synthesis of a fluorinated heterocycle.

## Fluorous Chemistry

**Methyl heptafluorobutyrate** can be used in "fluorous chemistry," a concept that utilizes highly fluorinated compounds to facilitate the separation of products and catalysts from a reaction mixture. This approach is considered a "green chemistry" technique as it allows for the easy recovery and reuse of expensive catalysts.

### Logical Relationship: Principle of Fluorous Biphasic Catalysis

In a fluorous biphasic system, a fluorous catalyst is dissolved in a fluorous solvent, while the reactants are in a conventional organic solvent. At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed homogeneously. Upon cooling, the phases separate, with the product in the organic phase and the catalyst in the fluorous phase, which can then be easily separated and reused.



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**Figure 4:** Logical diagram of fluorous biphasic catalysis.

## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for **Methyl Heptafluorobutyrate** (CAS 356-24-1). Its primary applications are in the realms of analytical and synthetic chemistry. Researchers interested in the potential biological effects of novel fluorinated compounds synthesized from **methyl heptafluorobutyrate** would need to conduct their own in vitro and in vivo studies.

## Safety Information

**Methyl heptafluorobutyrate** is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

## Conclusion

**Methyl heptafluorobutyrate** is a versatile chemical with significant applications in analytical and synthetic chemistry. Its utility as a derivatization agent in GC-MS, a precursor for fluorinated heterocycles, and a component in fluorous chemistry makes it a valuable tool for researchers and scientists. While direct biological activity has not been extensively documented, its role in the synthesis of novel fluorinated compounds presents opportunities for future drug discovery and development. Proper safety precautions are essential when handling this compound.

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